1-(Bromomethyl)-2-methoxy-4-nitrobenzene
Overview
Description
1-(Bromomethyl)-2-methoxy-4-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, a methoxy group at the second position, and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-methoxy-4-nitrobenzene can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-nitrotoluene. The reaction typically proceeds as follows:
Starting Material: 2-methoxy-4-nitrotoluene
Reagent: Bromine (Br2)
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
The bromination of 2-methoxy-4-nitrotoluene results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
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Nucleophilic Substitution
Reagents: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea (NH2CSNH2)
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Reduction
Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst, or iron (Fe) with hydrochloric acid (HCl)
Conditions: Reduction reactions are usually performed under atmospheric or slightly elevated pressure and at room temperature or slightly elevated temperatures.
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Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Oxidation reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azide, cyanide, or thiourea derivatives.
Reduction: Formation of 1-(Aminomethyl)-2-methoxy-4-nitrobenzene.
Oxidation: Formation of 1-(Bromomethyl)-2-carboxy-4-nitrobenzene.
Scientific Research Applications
1-(Bromomethyl)-2-methoxy-4-nitrobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
1-(Bromomethyl)-2-methoxy-4-nitrobenzene can be compared with similar compounds such as:
1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity may differ due to the different leaving group properties.
1-(Bromomethyl)-2-methoxy-4-aminobenzene: Similar structure but with an amino group instead of a nitro group. The compound may exhibit different reactivity and applications due to the presence of the amino group.
1-(Bromomethyl)-2-methoxy-4-carboxybenzene: Similar structure but with a carboxy group instead of a nitro group. The compound may have different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWRBIMELKBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459140 | |
Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-16-5 | |
Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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